Cas no 16313-66-9 (2-Amino-5-bromobenzamide)

2-Amino-5-bromobenzamide is a brominated aromatic compound featuring both an amino and an amide functional group, making it a versatile intermediate in organic synthesis. Its molecular structure (C7H7BrN2O) allows for selective reactivity, particularly in pharmaceutical and agrochemical applications. The bromine substituent enables further functionalization via cross-coupling reactions, while the amino and amide groups facilitate participation in condensation or cyclization reactions. This compound is valued for its stability and purity, ensuring consistent performance in research and industrial processes. It is commonly employed in the synthesis of heterocyclic compounds, active pharmaceutical ingredients (APIs), and specialty chemicals. Proper handling and storage under anhydrous conditions are recommended to maintain its integrity.
2-Amino-5-bromobenzamide structure
2-Amino-5-bromobenzamide structure
Product Name:2-Amino-5-bromobenzamide
CAS No:16313-66-9
MF:C7H7BrN2O
MW:215.047280550003
MDL:MFCD04037881
CID:137628
PubChem ID:5019271
Update Time:2025-06-10

2-Amino-5-bromobenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 2-amino-5-bromo-
    • 2-AMINO-5-BROMOBENZAMIDE
    • 2-amino-5-bromo-benzamide
    • 5-bromanthranilamide
    • 5-bromoanthranilamide
    • Benzamide,2-amino-5-bromo-
    • LHAJKJQNMKXZSZ-UHFFFAOYSA-N
    • LS11489
    • MB03086
    • ST2416407
    • Z4248
    • BB 0253301
    • Z445129380
    • GS-3523
    • CS-W008987
    • Z424995924
    • SCHEMBL147774
    • 16313-66-9
    • EN300-41735
    • FT-0677007
    • 6-Iodo-2-picoline
    • MFCD04037881
    • AKOS015854785
    • DTXSID40407579
    • O10652
    • SY062852
    • DA-18072
    • 2-Amino-5-bromobenzamide
    • MDL: MFCD04037881
    • Inchi: 1S/C7H7BrN2O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H2,10,11)
    • InChI Key: LHAJKJQNMKXZSZ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C(N)=O)C=1)N

Computed Properties

  • Exact Mass: 213.97400
  • Monoisotopic Mass: 213.97418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 7
  • XLogP3: 1
  • Topological Polar Surface Area: 69.1

Experimental Properties

  • Density: 1.698±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 189-191 ºC (water ethanol )
  • Boiling Point: 291.2±25.0 ºC (760 Torr),
  • Flash Point: 129.9±23.2 ºC,
  • Solubility: Very slightly soluble (0.54 g/l) (25 º C),
  • PSA: 69.11000
  • LogP: 2.41170

2-Amino-5-bromobenzamide Security Information

2-Amino-5-bromobenzamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-Amino-5-bromobenzamide Pricemore >>

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2-Amino-5-bromobenzamide Production Method

2-Amino-5-bromobenzamide Suppliers

Amadis Chemical Company Limited
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(CAS:16313-66-9)2-Amino-5-bromobenzamide
Order Number:A846717
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:11
Price ($):260.0
Email:sales@amadischem.com

Additional information on 2-Amino-5-bromobenzamide

Introduction to 2-Amino-5-bromobenzamide (CAS No. 16313-66-9)

2-Amino-5-bromobenzamide, with the chemical formula C₇H₆BrN₂O, is a significant compound in the field of pharmaceutical and medicinal chemistry. Its molecular structure features a benzamide core substituted with an amino group at the 2-position and a bromine atom at the 5-position, making it a versatile intermediate for various synthetic applications. This compound has garnered attention due to its potential in drug discovery and development, particularly in the design of novel bioactive molecules.

The CAS number 16313-66-9 provides a unique identifier for this substance, ensuring precise classification and communication within the scientific community. The benzamide moiety is well-known for its role in medicinal chemistry, often serving as a pharmacophore in small-molecule drugs. The presence of both amino and bromine substituents enhances the reactivity of 2-amino-5-bromobenzamide, allowing for further functionalization through various chemical transformations.

In recent years, there has been growing interest in halogenated aromatic compounds due to their enhanced binding affinity and metabolic stability. The bromine atom in 2-amino-5-bromobenzamide contributes to these properties, making it a valuable building block for the synthesis of more complex molecules. Researchers have leveraged this compound in the development of kinase inhibitors, anticancer agents, and antimicrobial drugs, highlighting its broad utility.

One of the most compelling aspects of 2-amino-5-bromobenzamide is its role in fragment-based drug design. By using this compound as a starting point, chemists can rapidly explore diverse chemical space, identifying novel scaffolds with therapeutic potential. Recent studies have demonstrated its application in generating inhibitors targeting protein-protein interactions, which are notoriously difficult to drug using traditional approaches. The ability to modify both the amino and bromine positions allows for fine-tuning of physicochemical properties, optimizing drug-like characteristics.

The synthesis of 2-amino-5-bromobenzamide typically involves the bromination of an appropriately substituted benzamide precursor followed by selective functional group manipulation. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving accessibility for research applications. These improvements have facilitated broader exploration of its pharmacological properties.

Recent publications have highlighted the use of 2-amino-5-bromobenzamide in developing small-molecule probes for biological assays. Its ability to serve as a hinge binder or allosteric modulator has been exploited to study enzyme mechanisms and protein function. Such studies not only advance our understanding of biological pathways but also provide critical insights for designing next-generation therapeutics.

In addition to its applications in drug discovery, 2-amino-5-bromobenzamide has found utility in materials science and catalysis. The halogenated aromatic system offers unique electronic properties that can be harnessed in organic light-emitting diodes (OLEDs) or as ligands in transition metal catalysis. These interdisciplinary applications underscore the compound's versatility beyond traditional pharmaceutical contexts.

The growing body of research on 2-amino-5-bromobenzamide underscores its importance as a chemical entity with far-reaching implications. As synthetic chemists continue to innovate, new derivatives and applications are likely to emerge, further solidifying its place as a cornerstone in modern chemical biology and medicinal chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:16313-66-9)2-Amino-5-bromobenzamide
A846717
Purity:99%
Quantity:100g
Price ($):260.0
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